
Methyl 5-(piperazin-1-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepentanoic acid, methyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the piperazine ring makes this compound significant in various fields, including medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinepentanoic acid, methyl ester can be synthesized through several methods. One common approach involves the esterification of 1-piperazinepentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1-piperazinepentanoic acid, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of polymer-supported catalysts and sonochemical methods can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinepentanoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 1-piperazinepentanoic acid and methanol.
Nucleophilic Substitution: The ester group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base or catalyst.
Major Products Formed:
Hydrolysis: 1-Piperazinepentanoic acid and methanol.
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinepentanoic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-piperazinepentanoic acid, methyl ester is largely dependent on its piperazine ring. Piperazine acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
- Methyl 5-(piperazin-1-yl)pentanoate
- 1-(4-Methoxycarbonylbutyl)piperazine hydrochloride
Comparison: 1-Piperazinepentanoic acid, methyl ester is unique due to its specific ester linkage and the presence of the piperazine ring. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and biological activity. For instance, its ester group allows for easy hydrolysis, making it a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
62522-30-9 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 5-piperazin-1-ylpentanoate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)4-2-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3 |
InChI Key |
WAYDSYRQCUKMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


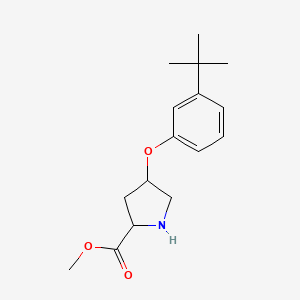
![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)

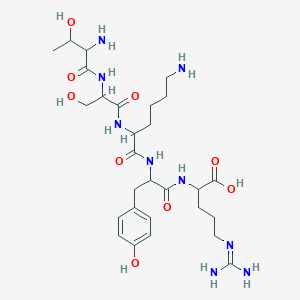

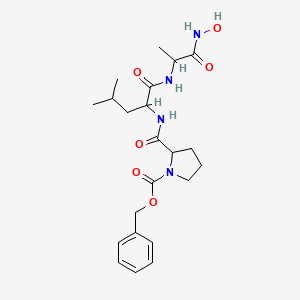
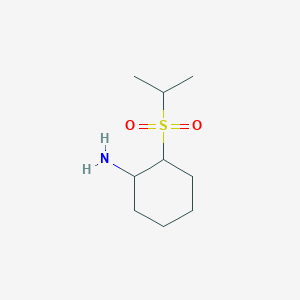


![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)
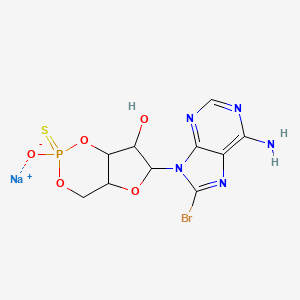
![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
